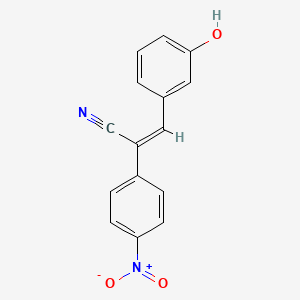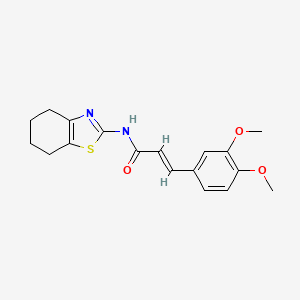![molecular formula C14H19FN2O3S B5813054 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5813054.png)
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as CGP 3466B, is a small molecule drug that has been studied for its potential therapeutic benefits in various neurodegenerative diseases. This compound has been shown to have neuroprotective properties, making it a promising candidate for the treatment of conditions such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
Mechanism of Action
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to involve the inhibition of mitochondrial permeability transition pore (mPTP) opening. This can prevent the release of pro-apoptotic factors from the mitochondria and protect neurons from cell death.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been shown to have anti-inflammatory effects and can modulate the immune response. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of CGP 3466B is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments. For example, the exact mechanism of action is not fully understood, and there may be potential side effects associated with its use.
Future Directions
There are several potential future directions for research on CGP 3466B. One area of interest is the development of more potent and selective analogs of this compound. Another potential direction is the investigation of its potential use in combination with other therapeutic agents for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CGP 3466B.
Synthesis Methods
The synthesis of CGP 3466B involves several steps, including the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride to form N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide. This compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
CGP 3466B has been extensively studied for its potential therapeutic benefits in various neurodegenerative diseases. In preclinical studies, this compound has been shown to have neuroprotective properties, protecting neurons from oxidative stress and other forms of cellular damage. This has led to interest in the potential use of CGP 3466B as a therapeutic agent for conditions such as Parkinson's disease, Alzheimer's disease, and N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide.
properties
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c15-11-6-8-13(9-7-11)21(19,20)17(10-14(16)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXBLOYFWRGDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)

![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)
![4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5812997.png)
![6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione](/img/structure/B5813001.png)

![5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813009.png)
![4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5813042.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5813056.png)

![6-chloro-3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4H-chromen-4-one](/img/structure/B5813072.png)
